![molecular formula C19H15N5O2 B6577623 2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide CAS No. 1207057-32-6](/img/structure/B6577623.png)
2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The compound you mentioned seems to be a derivative of quinazolinone, with additional functional groups attached to the core structure .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the reaction of anthranilamide with an appropriate aldehyde in the presence of a catalyst . The exact method would depend on the specific functional groups present in the final compound .Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be analyzed using techniques such as X-ray diffraction . The presence of various functional groups can be confirmed using spectroscopic methods, such as 1H and 13C NMR .Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions depending on the functional groups present. For example, they can participate in condensation reactions, substitution reactions, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives, such as melting point and solubility, can be determined using standard laboratory techniques . These properties can be influenced by the specific functional groups present in the compound .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
- Applications :
- Green Synthesis : Researchers have developed efficient, green synthetic routes to prepare 2,3-dihydroquinazolin-4(1H)-one derivatives using various catalysts . These derivatives find applications in medicinal chemistry.
- Ionic Liquid Catalysis : An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives using ionic liquids has been reported . Ionic liquids offer advantages such as short reaction times and excellent yields.
Chemical Biology and Target Identification
- Applications :
- Leishmaniasis Research : A series of 2,3-dihydroquinazolin-4(1H)-one derivatives, including F5835-0616, were synthesized and evaluated for antileishmanial activity . Investigating their mode of action and target proteins is essential.
Custom Synthesis and Fine Chemicals
- Applications :
- Bulk Manufacturing : Companies like ChemScene offer custom synthesis of 3-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate (CAS 371947-93-2) for research purposes . Researchers can access this compound for further investigations.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-oxoquinazolin-3-yl)-N-[4-(1H-pyrazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c25-18(11-24-12-20-17-4-2-1-3-15(17)19(24)26)22-14-7-5-13(6-8-14)16-9-10-21-23-16/h1-10,12H,11H2,(H,21,23)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXHVRWBJGHUFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-pyrazol-3-yl)phenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577541.png)
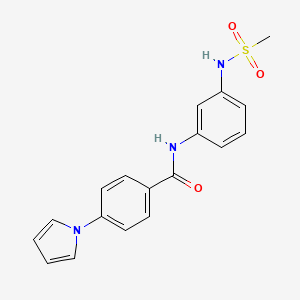

![8-(butylsulfanyl)-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577564.png)
![7-[(4-chlorophenyl)methyl]-3-methyl-8-(propylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577570.png)
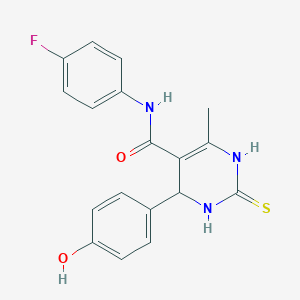
![2-(4-chlorophenoxy)-2-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide](/img/structure/B6577573.png)
![4-(4-methoxybenzenesulfonyl)-N-{5-[(4-methylphenyl)methyl]-1,3,4-oxadiazol-2-yl}butanamide](/img/structure/B6577586.png)
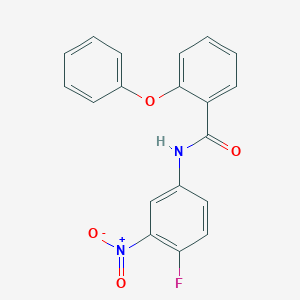
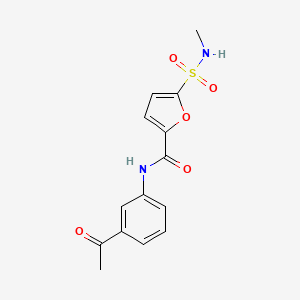
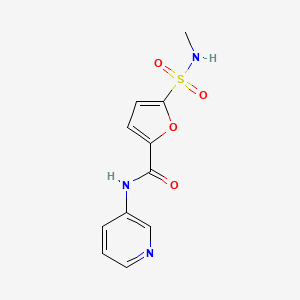
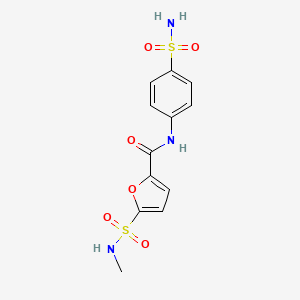
![5-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-N-methylfuran-2-sulfonamide](/img/structure/B6577621.png)
![2-(4-ethoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577631.png)